3,5-Diaminotoluene

Description

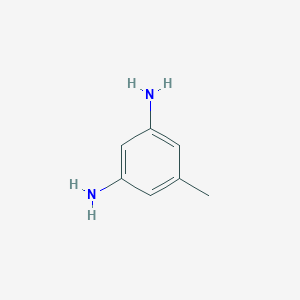

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-2-6(8)4-7(9)3-5/h2-4H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNDUJYMLJDECN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051558 | |

| Record name | 3,5-Diaminotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

283-285 °C | |

| Record name | 3,5-DIAMINOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

VERY SOL IN WATER; SOL IN ALC, ETHER | |

| Record name | 3,5-DIAMINOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0037 [mmHg] | |

| Record name | 3,5-Diaminotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3205 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

108-71-4 | |

| Record name | 5-Methyl-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diaminotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Diaminotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-3,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIAMINOTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J9L7YYO3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-DIAMINOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

LESS THAN 0 °C | |

| Record name | 3,5-DIAMINOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Physicochemical Properties of 3,5-Diaminotoluene

An In-depth Technical Guide to the

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-Diaminotoluene, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details relevant experimental methodologies, and includes logical workflows for these procedures.

This compound, also known as 5-methyl-1,3-benzenediamine, is an aromatic amine.[1][2] Its physicochemical properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 108-71-4 | [1][2][3] |

| Molecular Formula | C₇H₁₀N₂ | [1][2][3] |

| Molecular Weight | 122.1677 g/mol | [2][3] |

| Appearance | Colorless crystals (may appear as a very dark brown oil) | [3][4] |

| Melting Point | 98.1°C | [3][5] |

| Boiling Point | 283-285°C (sublimes) | [4] |

| 217.6°C (rough estimate) | [3][5] | |

| Density | 1.0343 (rough estimate) | [3][5] |

| Vapor Pressure | 0.0037 mm Hg | [1] |

| Solubility | Very soluble in hot water, alcohol, and ether. | [2][4] |

| Slightly soluble in Chloroform and DMSO. | [3][5] |

Experimental Protocols

The following sections detail the methodologies for determining key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a fundamental property used for identification and purity assessment of a solid compound.[6] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered this compound is placed on a clean, dry surface.[7] The open end of a capillary tube is pressed into the powder.[8][9] The tube is then tapped gently on a hard surface to pack the sample into the sealed bottom, aiming for a sample height of 1-2 mm.[7][8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8] This assembly is then placed in a melting point apparatus, such as a Thiele tube containing heating oil or a heated metal block.

-

Heating and Observation: The apparatus is heated slowly and steadily, at a rate of about 2°C per minute as the expected melting point is approached.[9] The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[6][9]

-

Completion: The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.[6][9] For accuracy, at least two consistent measurements should be made.

Caption: Workflow for Melting Point Determination via the Capillary Method.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[10][11] It is a critical property for characterizing and identifying liquid compounds.

Methodology: Capillary Method (Siwoloboff's Method)

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into a small test tube (fusion tube).[10][11]

-

Capillary Insertion: A capillary tube, sealed at one end, is placed inverted (open end down) into the fusion tube containing the liquid.[10][12]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block, ensuring uniform heating.[10][12]

-

Heating and Observation: The apparatus is heated gently.[10] As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[10]

-

Reading the Boiling Point: At this point, heating is stopped. The liquid will begin to cool, and the bubbling will slow down. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[13]

References

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. Page loading... [guidechem.com]

- 3. 108-71-4 CAS MSDS (toluene-3,5-diamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Diaminotoluenes (EHC 74, 1987) [inchem.org]

- 5. toluene-3,5-diamine CAS#: 108-71-4 [amp.chemicalbook.com]

- 6. pennwest.edu [pennwest.edu]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. byjus.com [byjus.com]

- 13. Video: Boiling Points - Concept [jove.com]

An In-depth Technical Guide to the Synthesis and Purification of 3,5-Diaminotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3,5-Diaminotoluene, a key intermediate in the production of various specialty chemicals, including dyes, polymers, and pharmaceutical agents. This document details the primary synthetic pathways, purification methodologies, and analytical techniques, supported by experimental protocols and quantitative data.

Synthesis of this compound

The principal and most industrially viable method for the synthesis of this compound is a two-step process commencing with the nitration of toluene to produce 3,5-dinitrotoluene, followed by the reduction of the nitro groups to amino groups.

Step 1: Synthesis of 3,5-Dinitrotoluene

The synthesis of 3,5-dinitrotoluene is achieved through the nitration of toluene. It is important to note that direct dinitration of toluene predominantly yields a mixture of 2,4- and 2,6-dinitrotoluene. To obtain the 3,5-isomer, a multi-step process involving the nitration of a suitable precursor is often employed. One common laboratory-scale method involves the nitration of p-toluidine, followed by deamination. However, for the purpose of this guide, we will focus on the direct nitration of nitrotoluene which can yield the 3,5-isomer, albeit often as a minor product that requires careful separation.

Experimental Protocol: Nitration of Toluene

A typical laboratory-scale nitration involves the slow addition of toluene to a cooled mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and the formation of unwanted byproducts.

| Parameter | Value/Condition |

| Reactants | Toluene, Concentrated Nitric Acid, Concentrated Sulfuric Acid |

| Molar Ratio (Toluene:HNO₃:H₂SO₄) | 1 : 2.1 : 2.1 (for dinitration) |

| Temperature | 0 - 10 °C (addition), then slowly warmed to 50-60 °C |

| Reaction Time | 1 - 2 hours |

| Work-up | The reaction mixture is poured onto ice, and the crude dinitrotoluene is separated. The organic layer is washed with water, followed by a dilute sodium carbonate solution to neutralize any remaining acid, and then washed again with water. The product is then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate). |

Note: The direct nitration of toluene to achieve a high yield of 3,5-dinitrotoluene is challenging. The resulting product is typically a mixture of isomers requiring separation, often by fractional distillation or crystallization.

Step 2: Reduction of 3,5-Dinitrotoluene to this compound

The reduction of the nitro groups of 3,5-dinitrotoluene to form this compound is the core of the synthesis. Several methods are available, with catalytic hydrogenation being the most common and efficient.

Catalytic Hydrogenation

This method involves the use of a catalyst, typically a noble metal such as palladium or platinum on a carbon support (Pd/C or Pt/C), or Raney nickel, in the presence of hydrogen gas. The reaction is carried out in a suitable solvent, such as ethanol, methanol, or ethyl acetate.

Experimental Protocol: Catalytic Hydrogenation of 3,5-Dinitrotoluene

| Parameter | Value/Condition |

| Reactant | 3,5-Dinitrotoluene |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) or Raney Nickel |

| Solvent | Ethanol or Methanol |

| Hydrogen Pressure | 1 - 50 atm (can be performed at atmospheric pressure with a hydrogen balloon in a laboratory setting) |

| Temperature | 25 - 80 °C |

| Reaction Time | 4 - 12 hours (monitored by TLC or GC) |

| Work-up | The catalyst is removed by filtration through a pad of Celite. The solvent is then removed under reduced pressure to yield the crude this compound. |

Quantitative Data for Catalytic Hydrogenation

| Parameter | Typical Value |

| Yield | > 90% |

| Purity (crude) | 85 - 95% |

Purification of this compound

Crude this compound obtained from the synthesis typically contains unreacted starting material, intermediate nitroamines, and other isomeric diaminotoluenes as impurities. Purification is crucial to obtain a high-purity product suitable for downstream applications. The primary methods for purification are recrystallization and distillation.

Recrystallization

Recrystallization is a highly effective method for purifying solid compounds like this compound. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Diaminotoluenes are generally soluble in hot water, alcohol, ether, and hot benzene[1].

Experimental Protocol: Recrystallization of this compound

-

Solvent Selection: Based on solubility data, a mixed solvent system of ethanol and water can be effective. Toluene is also a potential recrystallization solvent.

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol) in an Erlenmeyer flask.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent.

Quantitative Data for Recrystallization

| Parameter | Expected Outcome |

| Recovery Yield | 70 - 90% |

| Purity (after recrystallization) | > 99% |

Vacuum Distillation

For larger scale purification or to remove impurities with different boiling points, vacuum distillation can be employed. This compound has a boiling point of 283-285 °C[1]. Distillation under reduced pressure is necessary to prevent decomposition at high temperatures.

Visualizations

Synthesis Pathway

Caption: Synthesis pathway for this compound.

Purification Workflow

Caption: Purification workflow for this compound.

Conclusion

The synthesis of this compound is a well-established process involving the reduction of 3,5-dinitrotoluene. While the synthesis of the dinitro precursor can be challenging in terms of isomer separation, the subsequent reduction step is typically high-yielding. Purification of the final product through recrystallization is a critical step to achieve the high purity required for its various applications. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important chemical intermediate.

References

A Comprehensive Technical Guide to the Solubility of 3,5-Diaminotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 3,5-Diaminotoluene (3,5-TDA) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for researchers to determine quantitative solubility in a laboratory setting. This guide is intended to be a valuable resource for those in research, scientific, and drug development fields who require this information for formulation, synthesis, and safety procedures.

Core Concepts in Solubility

The solubility of a solid compound such as this compound in a liquid solvent is its ability to form a homogeneous solution. This property is critical for a multitude of applications, including chemical synthesis, purification, formulation development, and analytical method development. The principle of "like dissolves like" is a fundamental concept governing solubility, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound, an aromatic amine, possesses both polar (amino groups) and non-polar (the toluene backbone) characteristics, which results in a varied solubility profile in different organic solvents.

Qualitative Solubility Data

Based on available literature, the solubility of this compound in several common organic solvents has been qualitatively described. It is generally characterized as being soluble in alcohols and ethers.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Chemical Formula | Polarity | Qualitative Solubility |

| Alcohol | R-OH | Polar Protic | Freely Soluble[1] |

| Ether | R-O-R' | Polar Aprotic | Freely Soluble[1] |

| Hot Benzene | C₆H₆ | Non-polar | Freely Soluble[1] |

| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Slightly Soluble |

Note: "Freely Soluble" and "Slightly Soluble" are qualitative terms. For precise applications, experimental determination of solubility at specific temperatures is highly recommended.

Quantitative Solubility Data

Table 2: Template for Quantitative Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| e.g., Methanol | |||

| e.g., Ethanol | |||

| e.g., Acetone | |||

| e.g., Isopropanol | |||

| e.g., Toluene | |||

| e.g., Dichloromethane | |||

| e.g., Ethyl Acetate |

Experimental Protocol for Quantitative Solubility Determination

The following protocol details a reliable method for determining the quantitative solubility of this compound in an organic solvent of interest. This method is adapted from established gravimetric techniques for solubility determination.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Conical flasks with stoppers

-

Volumetric flasks

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or weighing boats

-

Desiccator

-

Vacuum oven (optional)

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact weight of the evaporation dish containing the filtrate.

-

Gently evaporate the solvent from the dish. This can be done at room temperature in a fume hood or at a slightly elevated temperature in a vacuum oven to expedite the process. Avoid high temperatures that could cause decomposition of the this compound.

-

Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature and then weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant weight is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final constant weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions: this compound is a chemical that should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated laboratory or fume hood. Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before commencing any experimental work.

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol and the underlying principles of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: The "like dissolves like" principle applied to this compound solubility.

References

Thermal Stability and Decomposition of 3,5-Diaminotoluene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 3,5-Diaminotoluene (3,5-DAT). Due to a lack of specific experimental thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound in the available scientific literature, this document focuses on the general thermal behavior of aromatic amines, expected decomposition products, and comparative data from related diaminotoluene isomers. This guide also includes detailed experimental protocols for the primary thermal analysis techniques and visual representations of experimental workflows to aid in the design and interpretation of future studies.

Introduction

This compound (3,5-DAT), a member of the diaminotoluene (DAT) isomer family, is an aromatic amine with industrial significance, particularly as a monomer in the synthesis of high-performance polymers such as polyimides. The thermal stability of such monomers is a critical parameter, influencing the processing conditions and the performance of the final polymeric materials, especially in applications requiring high-temperature resistance. Understanding the thermal decomposition pathways and products of 3,5-DAT is also crucial for assessing its hazardous potential and ensuring safe handling and processing.

This guide aims to consolidate the available information and provide a framework for approaching the thermal analysis of this compound.

General Thermal Behavior of Aromatic Amines

Aromatic amines, as a class of compounds, generally exhibit moderate to high thermal stability. The decomposition of these molecules is typically initiated by the cleavage of the C-N bond or the N-H bond at elevated temperatures. The presence of other functional groups on the aromatic ring can significantly influence the decomposition onset temperature and the subsequent reaction pathways.

Upon heating, diaminotoluenes are expected to decompose, leading to the release of various gaseous products. General safety data for diaminotoluene isomers indicate that thermal decomposition can lead to the release of irritating gases and vapors. Hazardous combustion products typically include:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

The specific decomposition products and their relative abundances will depend on the experimental conditions, such as the heating rate and the composition of the atmosphere (e.g., inert or oxidative).

Quantitative Thermal Analysis Data

It is critical to note that the following data pertains to the thermal stability of polyimides derived from these isomers and not the free diaminotoluene compounds themselves. These tables are included for illustrative purposes to highlight the impact of isomerism on the thermal properties of resulting polymers.

Table 1: Thermal Decomposition Data for Polyimides Derived from Diaminotoluene Isomers and Pyromellitic Dianhydride (PMDA)[1]

| Polymer System | Diaminotoluene Isomer | Dianhydride | Initial Decomposition Temperature (°C) | Temperature for 10% Weight Loss (°C) | Temperature for 30% Weight Loss (°C) | Char Yield at 800°C (%) |

| Polyimide 1 | 2,4-Diaminotoluene | PMDA | 420 | 510 | 580 | 58 |

| Polyimide 2 | 2,6-Diaminotoluene | PMDA | 400 | 480 | 560 | 55 |

Table 2: Thermal Decomposition Data for Polyimides Derived from Diaminotoluene Isomers and Benzophenonetetracarboxylic Dianhydride (BTDA)[1]

| Polymer System | Diaminotoluene Isomer | Dianhydride | Initial Decomposition Temperature (°C) | Temperature for 10% Weight Loss (°C) | Temperature for 30% Weight Loss (°C) | Char Yield at 800°C (%) |

| Polyimide 3 | 2,4-Diaminotoluene | BTDA | 410 | 490 | 570 | 54 |

| Polyimide 4 | 2,6-Diaminotoluene | BTDA | 390 | 470 | 550 | 52 |

The data in these tables suggest that the isomeric position of the amino groups on the toluene ring can influence the thermal stability of the resulting polymers. Polyimides synthesized from the more linear 2,4-diaminotoluene generally exhibit higher thermal stability compared to those derived from the more sterically hindered 2,6-diaminotoluene.[1] This highlights the importance of obtaining specific experimental data for this compound to accurately characterize its thermal properties.

Experimental Protocols

To facilitate future research on the thermal stability of this compound, detailed methodologies for the key analytical techniques are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a TGA pan (typically alumina or platinum).

-

Atmosphere: Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature of at least 600°C, or until the decomposition is complete.

-

-

Data Analysis:

-

Plot the sample mass (or mass percentage) as a function of temperature.

-

Determine the onset decomposition temperature (Tonset), typically defined as the intersection of the baseline tangent with the tangent of the steepest mass loss.

-

Determine the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG curve), which corresponds to the point of maximum rate of mass loss.

-

Calculate the percentage of mass loss at different temperatures and the final residual mass (char yield).

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to identify any endothermic or exothermic events associated with the decomposition of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a hermetically sealed aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample at a constant rate (e.g., 10°C/min) to a temperature beyond its expected decomposition range.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify the endothermic peak corresponding to the melting point of this compound.

-

Observe any exothermic peaks at higher temperatures that may correspond to decomposition events. The onset temperature and the peak temperature of these exotherms provide information about the thermal stability.

-

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for conducting a comprehensive thermal analysis of a compound like this compound.

References

Health and safety considerations for 3,5-Diaminotoluene

An In-depth Technical Guide to the Health and Safety of 3,5-Diaminotoluene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety considerations for this compound (3,5-TDA), a chemical intermediate. Due to its structural similarity to other diaminotoluene isomers with known toxicities, a thorough understanding of its hazard profile is essential for safe handling and use in research and development settings.

Chemical Identity and Physicochemical Properties

This compound, also known as 5-methyl-1,3-benzenediamine, is one of the six isomers of diaminotoluene.[1] It is produced as a minor by-product in the manufacturing of other diaminotoluene isomers.[2]

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 2,4-Diaminotoluene | 2,5-Diaminotoluene |

| CAS Number | 108-71-4[2][3][4][5][6] | 95-80-7 | 95-70-5 |

| Molecular Formula | C₇H₁₀N₂[2][3][4][6] | C₇H₁₀N₂[7] | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol [3][6] | 122.17 g/mol [7] | 122.17 g/mol |

| Appearance | Colorless crystals[1], Very Dark Brown Oil[3][5] | Brown Solid[7] | Colorless to brown crystals[8] |

| Melting Point | 98.1°C[3][5] | 97 - 101°C[7] | 64°C[1] |

| Boiling Point | 283-285°C (sublimes)[1] | 283 - 285°C[7] | 273-274°C[1] |

| Vapor Pressure | 0.0037 mm Hg[2] | 1 hPa @ 106°C[7] | - |

| Solubility | Freely soluble in hot water, alcohol, ether, and hot benzene.[1] | Soluble in water.[7] | Freely soluble in hot water, alcohol, ether, and hot benzene.[1] |

Toxicological Profile

The toxicological data for this compound is limited. However, data from related isomers, particularly 2,4-Diaminotoluene, are often used for read-across assessment due to structural similarities.[9] Diaminotoluenes as a class are considered hazardous.[8]

Acute Toxicity

Diaminotoluenes can be toxic if inhaled, ingested, or absorbed through the skin.[8] High-level exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, causing symptoms like headache, dizziness, cyanosis (blue skin), and in severe cases, respiratory depression and death.[8]

Irritation and Sensitization

Contact with diaminotoluenes can severely irritate and burn the skin and eyes.[8] this compound is a suspected skin sensitizer, meaning it may cause an allergic skin reaction upon repeated contact.[2][9]

Carcinogenicity

Mutagenicity

Several diaminotoluene isomers, including 2,4-, 2,5-, and 2,6-TDA, are mutagenic in the Ames test (Salmonella typhimurium) with metabolic activation.[11][12] This suggests that these compounds can be converted by liver enzymes into substances that damage DNA. 3,4-TDA has also shown evidence of genotoxicity.[11] Given these findings, this compound should be handled as a potential mutagen.

Reproductive and Developmental Toxicity

This compound is listed as a reproductive toxin.[2] Studies on the 2,4-isomer have shown reproductive effects in male rats.[1] The broader class of toluenes can also exhibit developmental toxicity, including intrauterine growth retardation and congenital malformations, although this is often associated with high levels of exposure from solvent abuse.[13]

Table 2: Summary of Toxicological Hazards for Diaminotoluenes

| Endpoint | Hazard Information | Isomer(s) Studied |

| Acute Toxicity (Oral) | Moderate to high toxicity. LD50 (rat) for 2,5-TDS is 98 mg/kg.[14] LD50 (rat) for 2,3/3,4-TDA mixture is 660 mg/kg bw.[9] | 2,5-TDS, 2,3/3,4-TDA |

| Acute Toxicity (Dermal) | Harmful in contact with skin.[15] LD50 (rabbit) for 2,3/3,4-TDA is in the range of 1120 to >5750 mg/kg bw.[9] | Mixed Isomers, 2,3/3,4-TDA |

| Acute Toxicity (Inhalation) | Harmful if inhaled.[15] Can irritate the nose and throat.[8] | Mixed Isomers |

| Skin Irritation/Corrosion | Causes skin irritation.[16] | 3,4-TDA |

| Eye Irritation/Corrosion | Causes serious eye irritation.[16] | 3,4-TDA |

| Sensitization | May cause an allergic skin reaction.[2][15] | 3,5-TDA, Mixed Isomers |

| Mutagenicity | Positive in Ames test with metabolic activation.[11] | 2,4-, 2,5-, 2,6-TDA |

| Carcinogenicity | IARC Group 2B: Possibly carcinogenic to humans.[9][10] | Mixed Isomers (based on 2,4-TDA) |

| Reproductive Toxicity | Suspected of damaging fertility.[2][10] | 3,5-TDA, 2,4-TDA |

| Specific Target Organ Toxicity (STOT) | May cause methemoglobinemia.[2][8] Potential for liver injury.[2][17] | Mixed Isomers |

Occupational Exposure and Safety

Exposure Limits

Currently, no specific occupational exposure limits (OELs) have been established for this compound by major regulatory bodies like OSHA or ACGIH.[8] However, given the toxicity of related isomers, exposure should be minimized to the lowest achievable levels. For a mixed 2,4/2,6-TDA product, an internal exposure limit of 0.02 ppm (TWA) has been suggested by one manufacturer.[18]

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires stringent controls to prevent contact and inhalation.

-

Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or using a closed system.[7][15] Local exhaust ventilation should be used where dust or aerosols may be generated.[15] Eyewash stations and safety showers must be readily accessible.[7][16]

-

Respiratory Protection : If engineering controls are insufficient, a NIOSH-approved respirator appropriate for organic vapors and particulates should be worn.[7][19]

-

Hand Protection : Impervious gloves (e.g., nitrile, neoprene) are required.[15]

-

Eye Protection : Chemical safety goggles or a face shield must be worn.[7][15]

-

Skin and Body Protection : A lab coat or impervious protective clothing is necessary to prevent skin contact.[7][15]

Storage and Disposal

-

Storage : Store in a cool, dry, dark, and well-ventilated place in a tightly sealed container.[15][16] Store locked up and away from incompatible materials such as strong oxidizing agents.[7][15]

-

Disposal : Dispose of contents and containers in accordance with all local, regional, and national regulations.[15] Waste should be treated as hazardous.

Key Experimental Protocols

Detailed methodologies are crucial for assessing the toxicity of chemicals like this compound. Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed.

Acute Oral Toxicity Study (Following OECD TG 401 principles)

This test provides information on the health hazards likely to arise from a single oral exposure.

Objective : To determine the median lethal dose (LD50) and observe signs of toxicity.

Methodology :

-

Test Animals : Healthy, young adult rats (e.g., Fischer 344) are commonly used.[20] Animals are acclimatized to laboratory conditions.

-

Dose Preparation : The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

-

Administration : A single dose is administered to fasted animals via oral gavage.[21]

-

Dose Groups : Several dose groups are used with a sufficient number of animals (e.g., 5 per sex) to yield statistically significant results.[22] A vehicle control group is also included.

-

Observation : Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system, and behavioral patterns), and body weight changes for at least 14 days.[22]

-

Necropsy : All animals (those that die during the study and survivors at termination) undergo a gross necropsy. Tissues may be collected for histopathological examination.[21]

-

Data Analysis : The LD50 is calculated using appropriate statistical methods. All observed toxic effects are documented.

Bacterial Reverse Mutation Test (Ames Test - Following OECD TG 471)

This in vitro test is used to detect gene mutations induced by chemical substances.

Objective : To assess the mutagenic potential of a substance.

Methodology :

-

Tester Strains : Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.[12] These strains have mutations that make them unable to synthesize histidine, an essential amino acid.

-

Metabolic Activation : The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenates, to mimic mammalian metabolism.[12]

-

Exposure : The tester strains are exposed to various concentrations of the test substance in the presence of a small amount of histidine, which allows the bacteria to undergo a few cell divisions.

-

Incubation : The bacteria are plated on a minimal agar medium lacking histidine and incubated for 48-72 hours.

-

Scoring : Only bacteria that have undergone a reverse mutation (reversion) to a histidine-producing state will grow and form visible colonies. The number of revertant colonies is counted for each concentration and compared to the negative (solvent) control.

-

Interpretation : A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies above the background level.

Visualized Workflows and Pathways

Risk Assessment Framework

The following diagram illustrates the logical steps involved in chemical risk assessment.

Caption: A logical workflow for chemical risk assessment.

Experimental Workflow: Acute Oral Toxicity

This diagram outlines the typical workflow for an acute oral toxicity study.

Caption: Workflow for an acute oral toxicity experiment.

Toxicity Pathway: Metabolic Activation and Mutagenesis

Aromatic amines like diaminotoluenes often require metabolic activation to exert their mutagenic effects.

References

- 1. Diaminotoluenes (EHC 74, 1987) [inchem.org]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. 108-71-4 CAS MSDS (toluene-3,5-diamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | C7H10N2 | CID 7951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. toluene-3,5-diamine CAS#: 108-71-4 [amp.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. nj.gov [nj.gov]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. 2,4-Diaminotoluene | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 3,4-Toluenediamine (CASRN 496-72-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Reproductive and developmental toxicity of toluene: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. View Attachment [cir-reports.cir-safety.org]

- 15. tcichemicals.com [tcichemicals.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. CDC - NIOSH Pocket Guide to Chemical Hazards - Toluenediamine [cdc.gov]

- 18. dep.wv.gov [dep.wv.gov]

- 19. hcc.hanwha.co.kr [hcc.hanwha.co.kr]

- 20. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. fda.gov [fda.gov]

- 22. Toxicology Services - Enamine [enamine.net]

A Technical Guide to the Reactivity of Amino Groups in 3,5-Diaminotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the two amino groups in 3,5-diaminotoluene. While direct quantitative data on the differential reactivity of these groups is sparse in publicly available literature, this document extrapolates from established principles of organic chemistry to provide a robust theoretical framework. This guide will explore the electronic and steric factors influencing reactivity, propose expected regioselectivity in common electrophilic substitution reactions, and provide detailed, adaptable experimental protocols for researchers seeking to investigate or exploit the selective functionalization of this compound. The content is structured to be a valuable resource for professionals in chemical synthesis, drug development, and materials science.

Introduction

This compound, a member of the diaminotoluene isomer family, is a valuable building block in organic synthesis. Its utility stems from the presence of two nucleophilic amino groups on an aromatic ring, offering multiple reaction pathways for the construction of more complex molecules. A critical aspect for the synthetic chemist is understanding and controlling the relative reactivity of these two amino groups. Achieving regioselective functionalization is paramount for efficient synthesis, minimizing the need for complex protection/deprotection schemes and simplifying purification processes. This guide will delve into the factors governing the reactivity of the amino groups in this compound and provide practical guidance for its synthetic applications.

Theoretical Analysis of Amino Group Reactivity

The reactivity of an amino group on an aromatic ring is fundamentally governed by the electron density on the nitrogen atom. This, in turn, is influenced by the electronic effects of the other substituents on the ring.

Electronic Effects of Substituents

In this compound, the key substituent influencing the amino groups is the methyl group (-CH₃). The methyl group is an electron-donating group (EDG) through an inductive effect (+I). This effect increases the electron density on the aromatic ring.

The two amino groups are situated meta to each other and are both ortho and para to the methyl group. The positions of the amino groups relative to the methyl group are crucial. An electron-donating group activates the ortho and para positions more significantly than the meta position.

-

Amino group at position 3: This group is ortho to the methyl group.

-

Amino group at position 5: This group is also ortho to the methyl group.

Due to the symmetrical nature of the molecule, the electronic environment of both amino groups is identical. The electron-donating methyl group enhances the electron density at both the 3 and 5 positions, thereby increasing the nucleophilicity of both amino groups compared to aniline.

Steric Effects

Steric hindrance can play a significant role in directing the outcome of a reaction. In the case of this compound, the methyl group is flanked by the two amino groups. While the methyl group itself is not exceptionally bulky, it can exert some steric hindrance, potentially influencing the approach of a bulky electrophile. However, given the symmetry of the molecule, the steric hindrance experienced by both amino groups from the adjacent methyl group is equivalent.

Hypothesized Reactivity

Based on the symmetrical electronic and steric environment, the two amino groups in this compound are expected to have equal intrinsic reactivity . Therefore, in reactions with small, unhindered electrophiles under kinetic control, a statistical mixture of mono-substituted products (at the 3- and 5-positions) would be anticipated, which in this case are identical, leading to a single mono-substituted product. The primary challenge in selective functionalization will be to control the degree of substitution (mono- versus di-substitution).

Quantitative Data

| Compound | pKa Value | Reference |

| Aniline | 4.6 | [General Chemistry Textbooks] |

| m-Phenylenediamine | 4.98, 2.41 | [General Chemistry Textbooks] |

| 2,4-Diaminotoluene | 5.0, 3.8 | [General Chemistry Textbooks] |

Note: The two pKa values for diamino compounds correspond to the two protonation steps.

The pKa values of m-phenylenediamine suggest that the two amino groups have different basicities. In this compound, the electron-donating methyl group is expected to increase the basicity of both amino groups compared to m-phenylenediamine.

Regioselectivity in Synthetic Reactions

Achieving selective mono-functionalization of this compound is a key synthetic challenge. The strategy will primarily revolve around controlling the stoichiometry of the electrophile and the reaction conditions.

Selective Mono-Acylation

Acylation of aromatic amines is a common transformation. To achieve mono-acylation of this compound, a slow addition of a slight sub-stoichiometric amount (e.g., 0.9 equivalents) of the acylating agent to a solution of the diamine at low temperature is recommended.

Logical Workflow for Selective Mono-Acylation:

The Industrial Versatility of 3,5-Diaminotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diaminotoluene (3,5-TDA), an aromatic diamine, serves as a crucial building block in a variety of industrial chemical syntheses. While often produced as a minor isomer during the large-scale manufacture of its 2,4- and 2,6- counterparts for toluene diisocyanate (TDI) production, 3,5-TDA possesses unique reactivity that lends itself to specialized applications. This technical guide provides an in-depth exploration of the principal and potential industrial uses of this compound, with a focus on its role in the synthesis of dyes and polymers, and as a curing agent for epoxy resins. Detailed experimental methodologies, quantitative data, and process visualizations are presented to facilitate further research and development in these areas.

Physical and Chemical Properties

This compound is a colorless crystalline solid that is soluble in hot water, alcohol, and ether.[1] Like other diaminotoluenes, it is readily oxidized, particularly in neutral or alkaline solutions, leading to the formation of dark-colored products.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₁₀N₂ | [2] |

| Molar Mass | 122.17 g/mol | [2] |

| Melting Point | 98.1 °C | [3] |

| Boiling Point | 283-285 °C (sublimes) | [1] |

| Solubility in Water | Very soluble | [4] |

| Vapor Pressure | 0.0037 mm Hg | [5] |

Core Industrial Applications

The industrial utility of this compound is primarily centered around three key areas: its use as a precursor in dye synthesis, as a monomer for polyurethane and poly(urethane-urea) production, and as a hardener for epoxy resins.

Azo Dye Synthesis

Aromatic diamines are foundational components in the synthesis of azo dyes, a large and commercially significant class of colorants. The general synthesis involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich coupling agent.[6] In the case of this compound, both of its amine groups can potentially undergo diazotization, allowing for the formation of complex, multi-azo structures.

A notable example, although primarily synthesized from the related m-phenylenediamine, is Bismarck Brown Y. In this synthesis, the diamine acts as both the diazonium salt precursor and the coupling component.[4] The synthesis is thought to begin with the double diazotization of the diamine, which then couples with two additional diamine molecules.[4] It is plausible that this compound could be used in a similar fashion to produce analogous brown dyes.

The following is a generalized procedure for the synthesis of an azo dye using an aromatic diamine.

Step 1: Diazotization

-

Dissolve the aromatic diamine (e.g., this compound) in an acidic solution, typically hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining the low temperature and stirring continuously. The formation of the diazonium salt is indicated by a change in the solution's appearance.

Step 2: Coupling Reaction

-

Prepare a solution of the coupling component (e.g., a phenol or another aromatic amine) in an appropriate solvent. For phenolic coupling partners, the reaction is typically carried out under basic conditions, while for amine coupling partners, it is often performed in an acidic medium.[7]

-

Cool the coupling component solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

-

The formation of the azo dye is usually indicated by the appearance of a brightly colored precipitate.

-

The product can then be isolated by filtration, washed, and dried.[7]

Polyurethane and Poly(urethane-urea) Synthesis

A major industrial application of diaminotoluenes is in the production of polyurethanes. This typically involves the conversion of the diaminotoluene to toluene diisocyanate (TDI), which then serves as a monomer in the polymerization reaction. The synthesis of TDI from toluenediamine (TDA) is a multi-step process.[5][6]

TDI Synthesis Pathway:

-

Nitration: Toluene is first nitrated using a mixture of nitric and sulfuric acids to produce dinitrotoluene (DNT).[6]

-

Hydrogenation: The dinitrotoluene is then catalytically hydrogenated to yield toluenediamine (TDA).[6]

-

Phosgenation: Finally, the TDA is reacted with phosgene to produce toluene diisocyanate (TDI).[6]

Once the 3,5-TDI is synthesized, it can be used to produce polyurethanes through a polyaddition reaction with a polyol (a molecule with multiple hydroxyl groups). A common industrial method is the two-step prepolymer process.

Step 1: Prepolymer Synthesis

-

In a reaction vessel under an inert atmosphere (e.g., dry nitrogen), charge an excess of 3,5-Toluene Diisocyanate (TDI).

-

Slowly add a dehydrated polyol (e.g., polytetramethylene ether glycol - PTMEG) to the TDI with continuous stirring. The reaction is exothermic and the temperature should be controlled.

-

Continue the reaction until the desired isocyanate content in the prepolymer is reached. This can be monitored by titration.

Step 2: Chain Extension

-

The isocyanate-terminated prepolymer is then reacted with a chain extender, which is typically a low molecular weight diol or diamine (e.g., 1,4-butanediol).

-

The chain extender is added to the prepolymer with vigorous mixing.

-

The mixture is then cast into a mold and cured, often at an elevated temperature, to form the final polyurethane elastomer.

Alternatively, this compound can be directly used as a chain extender in the synthesis of poly(urethane-urea)s. In this process, a prepolymer is first formed from a diisocyanate and a polyol, and then the diamine is added to react with the remaining isocyanate groups, forming urea linkages.[1]

Epoxy Resin Curing Agent

Aromatic amines are widely used as curing agents (hardeners) for epoxy resins, imparting excellent mechanical properties, chemical resistance, and high-temperature performance to the cured thermoset. The amine groups of this compound can react with the epoxide rings of the epoxy resin in a ring-opening addition reaction. This reaction leads to the formation of a highly cross-linked, three-dimensional polymer network.

The curing mechanism involves the nucleophilic attack of the primary amine on an epoxide ring, forming a secondary amine and a hydroxyl group. The newly formed secondary amine can then react with another epoxide ring. Since this compound has two primary amine groups, each with two reactive hydrogens, it can act as a tetra-functional cross-linking agent.

-

The epoxy resin (e.g., a diglycidyl ether of bisphenol A - DGEBA) and the aromatic diamine curing agent (e.g., this compound) are mixed in stoichiometric amounts.

-

The mixture is thoroughly stirred to ensure homogeneity.

-

The mixture is then degassed under vacuum to remove any entrapped air bubbles.

-

The resin mixture is poured into a mold and cured at a specific temperature schedule. Aromatic amines typically require elevated temperatures for curing.

Quantitative Performance Data

Quantitative data on the performance of this compound in specific applications is limited in publicly available literature. However, data from analogous aromatic diamines can serve as a valuable reference for researchers.

| Application | Property | Typical Values for Aromatic Diamine-Based Systems |

| Epoxy Curing | Glass Transition Temperature (Tg) | 150 - 250 °C[3][8] |

| Flexural Strength | 100 - 170 MPa[9] | |

| Tensile Strength | 70 - 100 MPa[9] | |

| Polyurethanes | Tensile Strength (Elastomers) | 20 - 50 MPa |

| Elongation at Break (Elastomers) | 300 - 800% |

Conclusion

This compound, while often considered a minor isomer in the production of diaminotoluenes, presents significant potential for specialized industrial applications. Its utility as a monomer for azo dyes and high-performance polymers like polyurethanes, as well as its role as a curing agent for epoxy resins, warrants further investigation. The provided experimental frameworks and reaction pathways offer a solid foundation for researchers and drug development professionals to explore the synthesis of novel materials with tailored properties. Further research into the specific performance characteristics of 3,5-TDA in these applications is encouraged to fully unlock its industrial potential.

References

- 1. Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijorarjournal.com [ijorarjournal.com]

- 8. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 3,5-Diaminotoluene in Polyimide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The selection of monomers, specifically the diamine and dianhydride, is critical in tailoring the final properties of the polyimide to suit specific applications, ranging from aerospace engineering to microelectronics and biomedical devices. 3,5-Diaminotoluene, an aromatic diamine, offers a unique combination of rigidity and processability to the resulting polyimide backbone. Its asymmetrical structure can disrupt chain packing, potentially leading to enhanced solubility without significantly compromising thermal properties. These characteristics make polyimides derived from this compound promising candidates for applications requiring high-temperature stability and good processability.

This document provides detailed application notes and experimental protocols for the synthesis of polyimides using this compound as a key monomer.

Data Presentation

The properties of polyimides are highly dependent on the combination of the diamine and dianhydride monomers used in their synthesis.[1] The following table summarizes typical properties of aromatic polyimides, providing an expected performance range for polyimides synthesized with this compound.

| Property | Typical Value Range for Aromatic Polyimides |

| Tensile Strength (MPa) | 70 - 150 |

| Tensile Modulus (GPa) | 1.4 - 3.5 |

| Elongation at Break (%) | 4 - 12 |

| Glass Transition Temp. (Tg, °C) | 240 - 380 |

| Decomposition Temp. (Td, °C) | > 500 |

| Dielectric Constant (1 MHz) | 2.7 - 3.5 |

| Water Absorption (%) | 0.2 - 1.5 |

Experimental Protocols

The synthesis of polyimides from this compound and a dianhydride, such as Pyromellitic Dianhydride (PMDA), is typically carried out via a two-step polymerization process.[2] This involves the initial formation of a poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide.

Materials and Equipment

-

Monomers: this compound (purified by recrystallization), Pyromellitic Dianhydride (PMDA) (purified by sublimation)

-

Solvent: Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

-

Imidization Agents (for chemical imidization): Acetic anhydride, Pyridine

-

Precipitation Solvent: Methanol

-

Equipment: Three-neck round-bottom flask, mechanical stirrer, nitrogen inlet and outlet, dropping funnel, heating mantle with temperature controller, vacuum oven, Büchner funnel, and filter paper.

Protocol 1: Two-Step Synthesis of Polyimide via Thermal Imidization

This protocol outlines the synthesis of a polyimide from this compound and pyromellitic dianhydride (PMDA) using a two-step method with thermal imidization.

Step 1: Synthesis of Poly(amic acid) (PAA)

-

In a flame-dried three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of this compound in anhydrous DMAc under a continuous nitrogen purge.

-

Once the diamine has completely dissolved, slowly add an equimolar amount of PMDA to the solution in small portions over 30-60 minutes. The reaction is exothermic and should be maintained at room temperature.

-

After the complete addition of the dianhydride, continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) is formed.

Step 2: Thermal Imidization

-

Cast the viscous poly(amic acid) solution onto a clean, dry glass substrate to form a thin film.

-

Place the cast film in a vacuum oven and cure using a staged heating program:

-

100°C for 1 hour

-

200°C for 1 hour

-

300°C for 1 hour

-

-

After the final heating step, allow the oven to cool slowly to room temperature to obtain the polyimide film.

Protocol 2: Two-Step Synthesis of Polyimide via Chemical Imidization

This protocol describes the synthesis of a polyimide using chemical imidization, which is often preferred for producing polyimide powders.

Step 1: Synthesis of Poly(amic acid) (PAA)

-

Follow Step 1 of Protocol 1 to synthesize the poly(amic acid) solution.

Step 2: Chemical Imidization

-

To the viscous poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio with respect to the repeating unit of the polymer) dropwise.

-

Heat the reaction mixture to 80-100°C and maintain this temperature for 4-6 hours with continuous stirring to effect the cyclodehydration to the polyimide.

-

Cool the reaction mixture to room temperature.

-

Precipitate the polyimide by slowly pouring the polymer solution into a beaker containing vigorously stirring methanol.

-

Collect the fibrous precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected polymer with fresh methanol and then dry it in a vacuum oven at 120°C until a constant weight is achieved.

Mandatory Visualizations

Caption: Experimental workflow for polyimide synthesis using this compound.

References

Application Notes and Protocols for the Polymerization of 3,5-Diaminotoluene

These application notes provide a representative protocol for the polymerization of 3,5-Diaminotoluene to synthesize a high-performance polyimide. The protocol is adapted from established methods for structurally similar aromatic diamines, specifically 3,5-Diamino-4-methylbenzonitrile, due to the limited availability of a specific, validated protocol for this compound in surveyed literature.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science.

Introduction

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers like polyimides and polyamides. These polymers are renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties, making them indispensable in the aerospace, electronics, and biomedical fields.[1] this compound is an aromatic diamine that can be utilized as a building block for novel polyimides. The polymerization process typically involves a two-step polycondensation reaction with a suitable dianhydride to first form a poly(amic acid) intermediate, which is then converted to the final polyimide through a cyclodehydration process known as imidization.

Materials and Equipment

The following table outlines the necessary reagents and equipment for the polymerization of this compound.

| Category | Item | Details/Specification |

| Monomers | This compound | Recrystallized and dried |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | Purified by sublimation | |

| Solvent | N,N-dimethylacetamide (DMAc) | Anhydrous |

| Reagents for Chemical Imidization | Acetic anhydride | Reagent grade |

| Pyridine | Reagent grade | |

| Precipitation and Washing | Methanol | Reagent grade |

| Equipment | Three-neck round-bottom flask | Appropriate size for the reaction scale |

| Mechanical stirrer | For efficient mixing | |

| Nitrogen inlet and outlet | To maintain an inert atmosphere | |

| Addition funnel | For controlled addition of reagents | |

| Heating mantle with temperature controller | For precise temperature control | |

| Buchner funnel and filter paper | For collecting the precipitated polymer | |

| Vacuum oven | For drying the final product |

Experimental Protocol: Two-Step Polycondensation

This protocol details the synthesis of a polyimide from this compound and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).

Step 1: Synthesis of Poly(amic acid) (PAA)

-

In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (1.22 g, 10 mmol).

-

Add anhydrous N,N-dimethylacetamide (DMAc) (40 mL) to the flask to dissolve the diamine monomer.

-

Stir the solution under a continuous nitrogen purge until the monomer is completely dissolved.

-

Once a clear solution is obtained, slowly add 6FDA (4.44 g, 10 mmol) to the solution in portions over 30 minutes to manage the exothermic reaction.[1]

-

Rinse the addition funnel with a small amount of DMAc (5 mL) to ensure all the dianhydride is transferred to the reaction flask.[1]

-

Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) (PAA) forms.[1]

Step 2: Chemical Imidization to Polyimide

-

To the viscous PAA solution, add a mixture of acetic anhydride (3.06 g, 30 mmol) and pyridine (2.37 g, 30 mmol) dropwise.[1]

-

Heat the reaction mixture to 100°C and maintain this temperature for 4 hours with continuous stirring to facilitate the cyclodehydration to the polyimide.[1]

-

After the reaction is complete, allow the solution to cool to room temperature.

Step 3: Polymer Precipitation, Washing, and Drying

-

Pour the cooled, viscous polymer solution slowly into a beaker containing vigorously stirring methanol (400 mL). This will cause the polyimide to precipitate.[1]

-

Collect the fibrous precipitate by vacuum filtration using a Buchner funnel.[1]

-

Wash the polymer thoroughly with fresh methanol to remove any residual solvent, unreacted monomers, and imidization agents.

-

Dry the final polyimide powder in a vacuum oven at 120°C until a constant weight is achieved.[2]

Experimental Workflow

The following diagram illustrates the key stages of the polymerization process.

Caption: Workflow for the synthesis of polyimide from this compound.

Conclusion

This document provides a detailed, adaptable protocol for the synthesis of a polyimide from this compound. The two-step polycondensation method is a standard and reliable approach for producing high-performance polyimides. Researchers can use this protocol as a starting point and optimize reaction conditions to achieve desired polymer properties. The resulting polyimide is expected to exhibit excellent thermal and chemical stability, making it a candidate for a variety of advanced applications.

References

Synthesis of Bis-Azo Dyes Using 3,5-Diaminotoluene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their applications span various industries, including textiles, printing, food, and pharmaceuticals. The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or an aromatic amine.

This document provides detailed application notes and a generalized experimental protocol for the synthesis of bis-azo dyes using 3,5-diaminotoluene as the starting diamine. Since both amino groups on the this compound molecule can be diazotized, it serves as a precursor for the synthesis of bis-azo dyes, which contain two azo groups. These dyes often exhibit deeper and more intense colors compared to their mono-azo counterparts. The protocol provided is a representative procedure based on established methods for analogous compounds, as specific literature with detailed quantitative data for this compound was not prominently available in public sources.

Principle of Synthesis

The synthesis of bis-azo dyes from this compound follows a two-stage reaction pathway. The first stage is the bis-diazotization (also known as tetrazotization) of this compound to form a relatively unstable tetrazonium salt. This is immediately followed by the second stage, which is the coupling of the tetrazonium salt with two equivalents of a suitable coupling component to form the stable bis-azo dye.

Experimental Protocols

Materials and Reagents

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, concentrated)

-

Urea

-

Coupling agent (e.g., 2-naphthol, phenol, N,N-dimethylaniline)

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Ethanol

-

Distilled water

-

Ice

General Protocol for the Synthesis of a Bis-Azo Dye from this compound and 2-Naphthol

1. Bis-Diazotization of this compound:

-

In a 250 mL beaker, dissolve a specific molar amount of this compound in a solution of distilled water and concentrated hydrochloric acid.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (in a slight molar excess, typically 2.2 equivalents) in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold this compound solution, ensuring the temperature is maintained between 0-5 °C.

-

After the complete addition of sodium nitrite, continue stirring the mixture for an additional 30 minutes at the same temperature to ensure the completion of the bis-diazotization reaction.

-

A small amount of urea can be added to destroy any excess nitrous acid. The resulting solution contains the tetrazonium salt and should be used immediately in the next step.

2. Azo Coupling Reaction:

-

In a separate 500 mL beaker, dissolve two molar equivalents of the coupling component (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the freshly prepared, cold tetrazonium salt solution to the cold solution of the coupling component with continuous and efficient stirring.

-

A colored precipitate of the bis-azo dye will form immediately.

-

Maintain the reaction mixture at 0-5 °C and continue stirring for 1-2 hours to ensure the completion of the coupling reaction.

-

The pH of the solution should be monitored and maintained in the alkaline range (typically pH 9-10 for phenolic couplers) to facilitate the coupling reaction.

3. Isolation and Purification of the Bis-Azo Dye:

-

Collect the precipitated dye by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a cold saturated sodium chloride solution to remove impurities and then with cold distilled water.

-

The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table summarizes representative quantitative data that could be expected from the synthesis of bis-azo dyes using this compound with different coupling components. Please note that these are illustrative values based on similar compounds, as specific experimental data for these exact dyes were not found in the searched literature.

| Coupling Component | Molecular Formula of Dye | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Actual Yield (%) | λmax (nm) | Color |

| 2-Naphthol | C₂₇H₂₀N₄O₂ | 444.48 | - | 85-95 | 480-520 | Red |

| Phenol | C₁₉H₁₆N₄O₂ | 344.36 | - | 80-90 | 400-450 | Orange-Yellow |

| N,N-Dimethylaniline | C₂₃H₂₆N₆ | 398.50 | - | 75-85 | 450-490 | Red-Orange |

| Salicylic Acid | C₂₁H₁₆N₄O₆ | 432.38 | - | 70-80 | 380-420 | Yellow |

Mandatory Visualizations

Synthesis Pathway of a Bis-Azo Dye

Caption: General synthesis pathway for a bis-azo dye from this compound.

Experimental Workflow for Bis-Azo Dye Synthesis

Caption: Step-by-step experimental workflow for bis-azo dye synthesis.

Applications and Significance